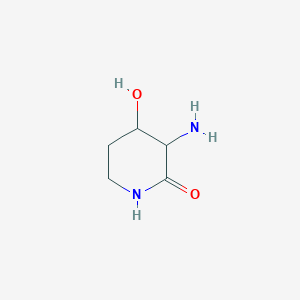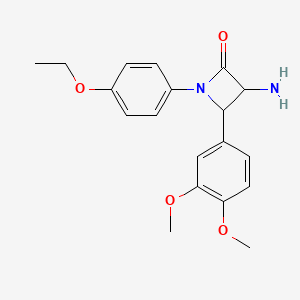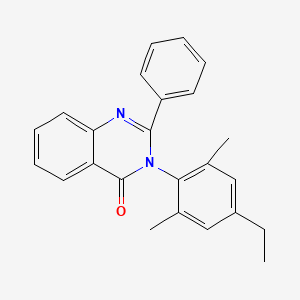![molecular formula C16H17N5O4 B14789133 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)
6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]- is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is notable for its unique structure, which includes a dioxane ring and a phenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]- typically involves multi-step organic reactions. One common method involves the reaction of guanine derivatives with phenyl-dioxane intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high purity and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while reduction can produce amino-purine derivatives.
Applications De Recherche Scientifique
6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in DNA and RNA interactions due to its purine structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and nucleic acids. Its purine structure allows it to mimic natural nucleobases, enabling it to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved often include the activation of cellular stress responses and the modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one
Adenine: 6-Amino-1,9-dihydro-9H-purin-6-one
Hypoxanthine: 6H-Purin-6-one, 1,7-dihydro-6-oxo
Uniqueness
What sets 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]- apart from these similar compounds is its unique dioxane and phenyl groups. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H17N5O4 |
|---|---|
Poids moléculaire |
343.34 g/mol |
Nom IUPAC |
2-amino-9-[(2-phenyl-1,3-dioxan-5-yl)oxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C16H17N5O4/c17-16-19-13-12(14(22)20-16)18-8-21(13)9-25-11-6-23-15(24-7-11)10-4-2-1-3-5-10/h1-5,8,11,15H,6-7,9H2,(H3,17,19,20,22) |
Clé InChI |
PECAOYWOTAFWET-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(O1)C2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)](/img/structure/B14789061.png)

![2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14789077.png)



![1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B14789106.png)
![2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14789108.png)


![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
![2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14789125.png)

